AM281

Description

Overview of the Endocannabinoid System (ECS) Components

The ECS is primarily composed of three key elements:

Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters produced by the body. The two most well-studied endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) wikipedia.orgiowa.govmetagenicsinstitute.comhealthline.comnih.gov. They are synthesized on demand and act as endogenous agonists for cannabinoid receptors iowa.gov.

Cannabinoid Receptors: These are G protein-coupled receptors (GPCRs) that bind to endocannabinoids and exogenous cannabinoids (like those from the cannabis plant) wikipedia.orgnews-medical.netnih.govfrontiersin.orgmdpi.comwikipedia.org. The two main types are CB1 receptors and CB2 receptors wikipedia.orghealthline.comnews-medical.netfrontiersin.orgmdpi.com.

Enzymes: Specific enzymes are responsible for the synthesis and degradation of endocannabinoids, thereby regulating their levels and signaling activity wikipedia.orgmetagenicsinstitute.comhealthline.comnih.gov. Key enzymes include fatty acid amide hydrolase (FAAH), which primarily breaks down anandamide, and monoacylglycerol lipase (B570770) (MAGL), which is the main enzyme for 2-AG degradation metagenicsinstitute.comhealthline.com.

Functional Significance of Cannabinoid Receptor 1 (CB1R) and Cannabinoid Receptor 2 (CB2R)

Cannabinoid receptors mediate the diverse effects of the ECS. CB1 receptors are among the most abundant GPCRs in the brain and are predominantly located on neurons in the central nervous system, particularly in areas involved in memory processing, pain regulation, and motor control, such as the cerebellum, basal ganglia, hippocampus, and cerebral cortex wikipedia.orgnews-medical.net. CB1R activation is associated with various neurological and psychological effects, including those elicited by psychoactive cannabinoids like THC wikipedia.orgiowa.gov.

CB2 receptors were historically considered the "peripheral" cannabinoid receptor due to their high expression in immune tissues like the spleen and tonsils and on immune cells such as leukocytes, macrophages, and B cells news-medical.netfrontiersin.orgwikipedia.orgwikipedia.org. However, emerging evidence indicates their expression and functional significance in the central nervous system as well, notably on microglial cells and in specific neuronal circuits frontiersin.orgwikipedia.orgwikipedia.org. CB2R activation is often linked to immunomodulatory and anti-inflammatory effects metagenicsinstitute.comfrontiersin.orgmdpi.comwikipedia.org. Both CB1 and CB2 receptors primarily signal by inhibiting adenylyl cyclase activity through Gi/Goα subunits, decreasing intracellular cAMP levels, although they can also activate other pathways like the MAPK-ERK pathway news-medical.netwikipedia.orgwikipedia.org.

Positioning of AM 281 as a Key Pharmacological Probe in Cannabinoid Research

Pharmacological probes are essential tools for dissecting the roles of specific receptors within complex biological systems. AM 281 is widely recognized as a potent and selective antagonist or inverse agonist of the CB1 receptor apexbt.comhellobio.comcaymanchem.comnih.gov. Its selectivity for CB1R over CB2R makes it invaluable for distinguishing the effects mediated by each receptor subtype in research settings apexbt.comhellobio.comcaymanchem.com.

As an inverse agonist, AM 281 not only blocks the binding of agonists but can also inhibit the constitutive activity of the CB1 receptor apexbt.comhellobio.comnih.gov. This property is particularly useful for studying the baseline activity of CB1R in the absence of exogenous or endogenous agonists. The structural similarity of AM 281 to other pyrazole-derived CB1R ligands, such as SR141716A (rimonabant), further positions it within a class of well-characterized pharmacological tools used in cannabinoid research caymanchem.comwikipedia.org.

Historical Context and Evolution of Research on AM 281

The development of selective ligands was crucial for advancing the understanding of the endocannabinoid system following the discovery and cloning of the cannabinoid receptors in the early 1990s news-medical.netwikipedia.org. The cloning of the CB1 receptor in 1990 and the CB2 receptor in 1993 paved the way for the synthesis and characterization of compounds that could selectively interact with these receptors news-medical.netwikipedia.org.

AM 281 is a pyrazole (B372694) derivative that was developed as part of a research effort to create selective ligands for cannabinoid receptors wikipedia.org. Its design built upon the knowledge gained from earlier compounds like SR141716A caymanchem.comwikipedia.org. Early research focused on characterizing its binding affinity and selectivity for CB1 and CB2 receptors, establishing it as a valuable tool for in vitro and in vivo studies apexbt.comhellobio.com. Studies utilizing AM 281 have contributed significantly to understanding the physiological roles of CB1R in various processes, including memory, locomotor activity, and neurotoxicity apexbt.comnih.govmedchemexpress.comleedsbeckett.ac.uknih.gov. Its use as a radioligand has also been explored for imaging CB1 receptors apexbt.comkuleuven.be. The ongoing use of AM 281 in research highlights its continued relevance as a key pharmacological probe in the ever-evolving field of cannabinoid science apexbt.commedchemexpress.comleedsbeckett.ac.uknih.govoup.com.

Detailed Research Findings on AM 281

Research has extensively characterized the interaction of AM 281 with cannabinoid receptors, particularly CB1R.

Binding Affinity and Selectivity: AM 281 demonstrates potent binding affinity for the CB1 receptor and significantly lower affinity for the CB2 receptor, establishing its selectivity. Studies have reported Ki values for AM 281 at CB1R ranging from 1.8 nM to 12 nM, depending on the specific assay conditions and competing ligands used apexbt.comhellobio.com. In contrast, its affinity for the CB2 receptor is considerably lower, with reported Ki values around 4200 nM or IC50 values around 13000 nM, indicating a selectivity profile that favors CB1R by a large margin apexbt.comhellobio.commedchemexpress.com.

Mechanism of Action: AM 281 functions as a CB1 receptor antagonist/inverse agonist apexbt.comhellobio.comcaymanchem.comnih.gov. This means it can block the effects of CB1R agonists and also reduce the basal activity of the receptor. Studies have shown that AM 281 concentration-dependently decreases basal G-protein activity in cells expressing CB1 receptors nih.gov.

Applications in Research: AM 281 has been widely used in research to investigate the physiological roles of CB1 receptors. Examples include:

Memory and Cognitive Function: Studies in animal models have utilized AM 281 to explore the involvement of CB1R in memory processes. For instance, AM 281 administration has been shown to improve memory impairment in models of morphine withdrawal apexbt.commedchemexpress.comnih.gov.

Locomotor Activity: Research indicates that AM 281 can modulate locomotor activity, suggesting an endogenous cannabinoid tone that influences movement, potentially mediated via CB1R hellobio.comnih.gov.

Neuroprotection and Neurotoxicity: AM 281 has been employed in studies investigating neurotoxicity, with some findings suggesting its involvement in modulating neurotoxic effects, such as those induced by amyloid-β peptides, potentially through CB1R interactions medchemexpress.comleedsbeckett.ac.uk.

Septic Shock: Research in rat models of septic shock has shown that AM 281 can prevent hemodynamic changes and improve mortality, suggesting a role for CB1R in the pathophysiology of this condition hellobio.comoup.com.

Opioid Interactions: Studies have used AM 281 to differentiate the effects of CB1R ligands from potential off-target effects, such as interactions with opioid receptors. Notably, while some other CB1R inverse agonists like AM-251 and rimonabant (B1662492) can bind to mu-opioid receptors, AM 281 shows significantly lower affinity for these receptors, making it a cleaner tool for studying CB1R-specific effects in contexts involving opioid signaling nih.gov.

These research findings highlight the utility of AM 281 as a selective pharmacological probe for elucidating the diverse functions of the CB1 receptor within the endocannabinoid system.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

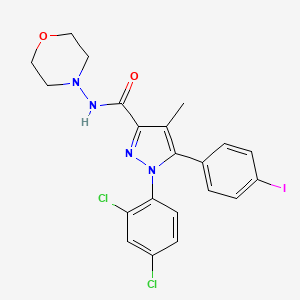

1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-morpholin-4-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2IN4O2/c1-13-19(21(29)26-27-8-10-30-11-9-27)25-28(18-7-4-15(22)12-17(18)23)20(13)14-2-5-16(24)6-3-14/h2-7,12H,8-11H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFFBPZYXRNAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCOCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2IN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601122269 | |

| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202463-68-1 | |

| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202463-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM 281 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202463681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM281 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AM-281 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBP4A4DYH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Molecular Interactions of Am 281

Cannabinoid Receptor Binding Selectivity and Affinity Profile

The binding profile of AM 281 demonstrates a notable selectivity for the CB1 receptor over the CB2 receptor, a key characteristic that distinguishes its pharmacological action within the endocannabinoid system. apexbt.comrndsystems.comtocris.comhellobio.comcaymanchem.comnih.gov

High Affinity Binding to CB1 Receptors

Research indicates that AM 281 exhibits high affinity binding to CB1 receptors. Studies using rat forebrain membranes have reported a Ki value of 12 nM for CB1 receptors. apexbt.comrndsystems.comtocris.com In mouse cerebellar homogenates, AM281 demonstrated even higher affinities, with Ki values as low as 1.8 nM and 2.8 nM when competed with SR141716A and CP55,940, respectively. apexbt.com Functional assays have also shown potent activity, with an IC50 of 9.91 nM reported for CB1 receptor antagonism. medchemexpress.commedchemexpress.com Another functional assay using a human CB1 receptor expressed in CHO-K1 cells reported an IC50 of 39 nM. eurofinsdiscovery.com

Here is a summary of AM 281's binding affinity at CB1 receptors:

| Preparation/Assay | Ligand Competed With | Ki (nM) | IC50 (nM) | Reference |

| Rat forebrain membranes | Not specified | 12 | - | apexbt.comrndsystems.comtocris.com |

| Mouse cerebellar homogenates | SR141716A | 1.8 | - | apexbt.com |

| Mouse cerebellar homogenates | CP55,940 | 2.8 | - | apexbt.com |

| CB1 receptor functional assay | Not specified | - | 9.91 | medchemexpress.commedchemexpress.com |

| Human CB1 (CHO-K1 cells) | Not specified | - | 39 | eurofinsdiscovery.com |

Low Affinity Binding and Selectivity over CB2 Receptors

In contrast to its high affinity for CB1 receptors, AM 281 shows significantly lower affinity for CB2 receptors. Studies using mouse spleen membranes, which are rich in CB2 receptors, have reported a Ki value of 4200 nM for AM 281. apexbt.comrndsystems.comtocris.com This substantial difference in affinity highlights the selectivity of AM 281 for the CB1 subtype. Functional assays corroborate this selectivity, with an IC50 of 13000 nM reported for CB2 receptor inhibition. medchemexpress.commedchemexpress.com The ratio of Ki values (CB2/CB1) further emphasizes this selectivity, being approximately 350-fold based on the 12 nM (CB1) and 4200 nM (CB2) Ki values. apexbt.comrndsystems.comtocris.com

Here is a comparison of AM 281's binding affinity at CB1 and CB2 receptors:

| Receptor | Preparation/Assay | Ki (nM) | IC50 (nM) | Reference |

| CB1 | Rat forebrain membranes | 12 | - | apexbt.comrndsystems.comtocris.com |

| CB2 | Mouse spleen membranes | 4200 | - | apexbt.comrndsystems.comtocris.com |

| CB1 | Functional assay | - | 9.91 | medchemexpress.commedchemexpress.com |

| CB2 | Functional assay | - | 13000 | medchemexpress.commedchemexpress.com |

Competitive Binding with Endogenous and Exogenous Cannabinoids

AM 281 engages in competitive binding with both endogenous and exogenous cannabinoids at the CB1 receptor. In mouse cerebellar homogenates, AM 281's affinity for CB1 receptors varied depending on the competing ligand. Its Ki values were 84 nM, 208 nM, and 2512 nM when competed with WIN 55,212-2, THC, and methanandamide, respectively. apexbt.com This competitive interaction profile is consistent with its classification as a ligand that binds to the orthosteric site of the CB1 receptor. portlandpress.comnih.gov

Summary of competitive binding affinities at CB1 receptors:

| Competing Ligand | Ki (nM) | Reference |

| WIN 55,212-2 | 84 | apexbt.com |

| THC | 208 | apexbt.com |

| Methanandamide | 2512 | apexbt.com |

Functional Characterization as a CB1 Receptor Antagonist/Inverse Agonist

Functional studies have characterized AM 281 as a CB1 receptor antagonist and, in many contexts, an inverse agonist. apexbt.comrndsystems.comtocris.comhellobio.comcaymanchem.comnih.govnih.govaai.orgkuleuven.beresearchgate.netnih.govnih.govfrontiersin.org This means it can block the effects of agonists and also produce effects opposite to those of agonists by reducing the basal activity of the receptor. researchgate.netnih.gov

Evidence for Inverse Agonism at CB1 Receptors

Evidence suggests that AM 281 acts as an inverse agonist at CB1 receptors. Inverse agonists bind to the same site as agonists but stabilize the receptor in an inactive state, thereby reducing constitutive receptor activity. researchgate.netnih.gov AM 281, similar to its analog SR141716A, is considered an inverse agonist that can elicit responses in some CB1-containing tissues that are opposite to those produced by CB1 agonists. nih.gov This inverse agonism is thought to result from the reduction of the constitutive activity of the CB1 receptor. nih.gov Studies have shown that this compound can increase basal PKA activation in neuronal somata and dendrites, indicating the removal of constitutive CB1 receptor activity. frontiersin.org

Antagonistic Activity Against CB1 Receptor Agonist Effects

AM 281 demonstrates antagonistic activity by preventing or reversing the effects mediated by CB1 receptor agonists. hellobio.commedchemexpress.comeurofinsdiscovery.comnih.govaai.orgresearchgate.net For example, AM 281 inhibited the response of guinea-pig small intestine preparations to a cannabinoid receptor agonist. nih.gov It has also been shown to prevent the inhibition of acetylcholine (B1216132) release from rat brain slices induced by the cannabimimetic drug WIN 55,212-2. nih.gov In a cell-based functional assay, AM 281 was used as a control inhibitor to demonstrate antagonism of CB1 receptor activation by the agonist CP 55,940. eurofinsdiscovery.com This antagonistic action underscores its ability to block the downstream signaling cascades initiated by CB1 receptor agonists.

Comparison of Pharmacological Properties with Analogous Compounds (e.g., Rimonabant (B1662492), SR141716A, AM-251)

AM 281 is structurally related to other well-studied biarylpyrazole cannabinoid receptor antagonists/inverse agonists, including Rimonabant (also known as SR141716A) and AM-251. caymanchem.comnih.govwikipedia.org These compounds are notable for their selective activity at the CB1 receptor. nih.gov

Comparisons of their pharmacological properties reveal both similarities and subtle differences. All three compounds function as selective CB1 antagonists/inverse agonists and are capable of reducing the constitutive activity of the CB1 receptor in certain tissues. nih.govnews-medical.net Structurally, AM-251 is very similar to Rimonabant, differing by the substitution of a chlorine atom with an iodine atom on the phenyl substituent at the C-5 position of the pyrazole (B372694) ring. wikipedia.org This structural variation results in AM-251 exhibiting a slightly higher binding affinity for the CB1 receptor compared to Rimonabant. wikipedia.org

While AM-251 and Rimonabant have been shown to act as direct antagonists at mu-opioid receptors at micromolar concentrations, AM-281 does not exhibit this off-target effect at tested concentrations, suggesting a potentially higher selectivity for CB1 receptors compared to mu-opioid receptors among these analogs. researchgate.net

Pharmacological Data Comparison (Representative K_i values):

| Compound | CB1 K_i (nM) | CB2 K_i (nM) | Selectivity (CB2/CB1) |

| AM 281 | 12 caymanchem.comhellobio.com | 4200 caymanchem.com | 350x |

| Rimonabant | 14 | Not specified | - |

| AM-251 | 7.5 wikipedia.org | 7.08 wikipedia.org | ~1x |

Note: K_i values can vary depending on the specific assay conditions and source.

Exploration of Molecular Interactions with Other Receptor Systems (e.g., TRPV1)

While AM 281 is primarily known for its selective interaction with the CB1 receptor, its potential interactions with other receptor systems have been investigated. Research indicates that AM 281 has no direct effect on the transient receptor potential vanilloid 1 (TRPV1) receptor. caymanchem.com However, studies exploring the interplay between the endocannabinoid system and other pathways suggest that the action of CB1 receptor antagonists like AM 281 can indirectly influence TRPV1-mediated effects. For instance, AM 281 has been shown to block neuroprotective effects that are mediated by interactions between CB1 receptors and TRPV1 channels, implying that AM 281's blockade of CB1 can impact downstream signaling or interactions involving TRPV1. nih.gov

Conformational Changes and Receptor Coupling Mechanisms Induced by AM 281 Interaction

AM 281 functions as an inverse agonist at the CB1 receptor, meaning it not only blocks agonist binding but also reduces the receptor's basal, ligand-independent activity. nih.govnews-medical.net This action is associated with the ability of AM 281 to induce specific conformational changes in the CB1 receptor. AM 281 is described as stabilizing the receptor in an inactive conformation. jneurosci.org Hydrophobic interactions within the receptor's binding pocket contribute to the stabilization of this inactive conformation, leading to enhanced affinity. scbt.com

G-Protein Coupling Inhibition and Adenylyl Cyclase Modulation

CB1 receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins of the Gi/o family. news-medical.netsemanticscholar.org Activation of CB1 receptors typically leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular levels of cyclic AMP (cAMP). news-medical.netsemanticscholar.org As an inverse agonist, AM 281 modulates this signaling pathway by reducing the constitutive activity of the CB1 receptor. nih.govnews-medical.net This reduction in constitutive activity leads to a decrease in basal G-protein coupling and a modulation of adenylyl cyclase activity that is opposite to that induced by agonists. semanticscholar.orgplos.orgresearchgate.net AM 281 is often used in research as a positive control to demonstrate the regulation of CB1 signaling, including its effects on G-protein activity and adenylyl cyclase modulation. semanticscholar.orgplos.orgresearchgate.net

Modulation of Constitutive CB1 Receptor Activity

A key aspect of AM 281's pharmacological profile is its ability to modulate the constitutive activity of the CB1 receptor. nih.govguidetopharmacology.orgnih.gov Constitutive activity refers to the spontaneous activation of the receptor and subsequent signaling in the absence of an exogenous ligand. nih.govnih.gov By acting as an inverse agonist, AM 281 reduces this inherent activity. nih.govnews-medical.net This reduction in constitutive activity has notable effects on CB1 receptor trafficking. Studies have shown that blocking constitutive activity with AM 281 can inhibit the constitutive endocytosis of CB1 receptors, leading to their accumulation or sequestration on the plasma membrane. jneurosci.orgnih.govresearchgate.netcapes.gov.br This modulation of receptor localization highlights the impact of inverse agonism on the dynamic regulation of CB1 receptor availability at the cell surface. jneurosci.orgnih.govresearchgate.netcapes.gov.br

Neuroscience and Behavioral Research Applications of Am 281

Cognitive Function and Memory Research

AM 281, a potent and selective CB1 cannabinoid receptor antagonist/inverse agonist, has been a subject of significant interest in neuroscience research, particularly for its effects on cognitive processes and memory. Studies have explored its potential to modulate memory deficits induced by pharmacological agents and withdrawal from substances of abuse, as well as its impact on recognition memory and its interaction with crucial neurotransmitter systems.

Scopolamine (B1681570), a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is widely used in animal models to induce cognitive dysfunction reminiscent of dementia. Research has demonstrated that AM 281 can ameliorate the cognitive deficits induced by scopolamine. In studies utilizing the object recognition task in mice, scopolamine administration significantly impaired the ability of the animals to discriminate between a novel and a familiar object.

Co-treatment with AM 281 was found to significantly restore this object recognition ability. Mice treated with both scopolamine and AM 281 showed a marked improvement in their recognition index, a measure of memory performance, compared to those treated with scopolamine alone. While AM 281 improved the memory impairment, it did not always restore performance to the level of control animals without any induced deficit. These findings suggest that AM 281 can effectively reverse scopolamine-induced cognitive impairment, highlighting a significant interaction between the cannabinoid and cholinergic systems in memory processes.

AM 281 in Scopolamine-Induced Deficit Models

| Experimental Model | Key Finding | Metric | Source |

|---|---|---|---|

| Scopolamine-treated mice | AM 281 significantly restored object recognition ability. | Object Recognition Task | |

| Scopolamine-treated mice | Co-treatment with AM 281 increased the Recognition Index (RI) compared to scopolamine alone. | Recognition Index (RI) | |

| Scopolamine-treated mice | AM 281 partially improved the cognitive deficit, but performance did not return to normal values. | Object Recognition Task |

Abrupt cessation of chronic morphine administration leads to a withdrawal syndrome that includes significant cognitive deficits. The endocannabinoid system is known to be activated during this withdrawal period. Studies investigating the role of AM 281 have shown that it can ameliorate memory impairment associated with spontaneous morphine withdrawal.

Using the object recognition task in mice, researchers found that both chronic and acute administration of AM 281 improved memory performance during withdrawal. Chronic administration of AM 281 concurrently with morphine significantly improved the recognition index compared to vehicle-treated, morphine-dependent mice. Similarly, a single acute dose of AM 281 administered during the withdrawal phase also improved memory impairment. These results indicate that the impairment of recognition memory during spontaneous morphine withdrawal is linked to the activation of cannabinoid CB1 receptors, and that this deficit can be counteracted by the antagonist AM 281.

Effects of AM 281 on Memory in Morphine Withdrawal

| Administration Schedule | Observation | Model | Source |

|---|---|---|---|

| Chronic | Improved Recognition Index (RI) compared to vehicle-treated group. | Spontaneous Morphine Withdrawal in Mice | |

| Acute | Improved memory impairment compared to vehicle-treated group. | Spontaneous Morphine Withdrawal in Mice | |

| Chronic & Acute | Ameliorated memory deficits evaluated by the object recognition task. | Spontaneous Morphine Withdrawal in Mice |

Beyond counteracting induced deficits, AM 281 has been shown to directly facilitate recognition memory. In studies involving rats, a single systemic administration of AM 281 significantly improved the acquisition of information when given before the learning trial of an object recognition test. Furthermore, when administered immediately after the learning trial, AM 281 was found to significantly facilitate the memory consolidation process.

This pro-cognitive effect appeared to be specific to memory, as the doses that enhanced memory did not produce alterations in the animals' locomotor and exploratory activity or anxiety levels in separate tests. The object recognition task is a widely used method to assess a form of memory in rodents that relies on their natural tendency to explore novel objects. The ability of AM 281 to enhance performance in this task suggests a direct modulatory role in the neural circuits governing recognition memory.

The cholinergic system, which uses the neurotransmitter acetylcholine, is fundamentally involved in memory and learning. Cholinergic pathways, particularly those originating in the basal forebrain and projecting to the hippocampus and cortex, are critical for cognitive function. The ability of AM 281 to reverse cognitive deficits induced by the muscarinic acetylcholine receptor antagonist scopolamine strongly points to a functional interaction between the cannabinoid and cholinergic systems.

Research suggests that AM 281 may exert its effects by modulating acetylcholine levels. One study indicated that AM 281 could increase the release of acetylcholine in hippocampal slices, a brain region essential for memory formation. Since scopolamine impairs memory by blocking the action of acetylcholine, an increase in acetylcholine release could directly counteract this blockade, providing a mechanism for the observed cognitive restoration. This interplay suggests that the endocannabinoid system, via CB1 receptors, tonically regulates cholinergic pathways involved in memory, and that blocking these receptors with AM 281 can enhance cholinergic-dependent cognitive functions.

Locomotor Activity and Motor Control Studies

In addition to its role in cognition, AM 281 has been observed to influence motor behavior. Studies have shown that AM 281, when administered alone, increases spontaneous locomotor activity. In one study, AM 281 was found to approximately double the locomotor activity in the 60-120 minute period after injection when administered alone. This effect on spontaneous activity suggests that there is an endogenous cannabinoid tone that moderates exploratory locomotor activity, which is then disinhibited by a CB1 receptor antagonist like AM 281.

Furthermore, AM 281 demonstrated its antagonist properties by restoring the rate of movement in animals treated with a cannabinoid receptor agonist (WIN 55,212-2) that typically reduces locomotor activity. This confirms that the effects of AM 281 on motor control are mediated through its interaction with the CB1 receptor.

Antagonism of Cannabinoid Agonist-Induced Locomotor Suppression

AM 281 has been instrumental in demonstrating the role of the CB1 receptor in the motor-suppressing effects of cannabinoid agonists. In preclinical studies, the administration of cannabinoid agonists like WIN 55,212-2 typically leads to a significant reduction in locomotor activity. Research has shown that pre-treatment with AM 281 can effectively counteract this suppression.

In one key study, the co-injection of AM 281 with WIN 55,212-2 restored the rate of beam crossings in an animal model to a level comparable to that observed with a vehicle injection alone. This finding underscores AM 281's capacity to antagonize the sedative effects of cannabinoid receptor agonists, providing strong evidence that these effects are mediated through the CB1 receptor.

Antagonism of WIN 55,212-2-Induced Locomotor Suppression by AM 281

| Treatment Group | Observed Effect on Locomotor Activity | Implication |

|---|---|---|

| WIN 55,212-2 | Significant reduction in beam crossings | Demonstrates the locomotor-suppressing effect of the cannabinoid agonist. |

| AM 281 + WIN 55,212-2 | Restoration of beam crossings to vehicle-level rates | Indicates that AM 281 blocks the motor-suppressing effects of WIN 55,212-2 via CB1 receptor antagonism. |

Investigation of Endogenous Cannabinoid Tone in Exploratory Behavior

The use of AM 281 has also provided valuable insights into the physiological role of the endogenous cannabinoid system in modulating baseline exploratory behavior. Studies have observed that when AM 281 is administered alone, it can lead to an increase in locomotor activity.

Specifically, research has demonstrated that AM 281 approximately doubled locomotor activity between 60 to 120 minutes post-injection when compared to a vehicle control. This suggests the existence of an "endogenous cannabinoid tone," a baseline level of activity within the endocannabinoid system that appears to moderate exploratory locomotor activity. By blocking the CB1 receptors, AM 281 is thought to release a brake that the endocannabinoid system normally imposes on movement and exploration.

Effect of AM 281 on Spontaneous Locomotor Activity

| Compound | Effect on Locomotor Activity | Interpretation |

|---|---|---|

| AM 281 (administered alone) | Approximately doubled the rate of beam crossings | Suggests an endogenous cannabinoid system that tonically suppresses exploratory behavior, which is reversed by AM 281. |

Addiction and Substance Use Disorder Research

Influence on Acetaldehyde-Seeking Behavior

AM 281 has been utilized in research to explore the role of the endocannabinoid system in the addictive properties of acetaldehyde (B116499), a primary psychoactive metabolite of ethanol. Studies have shown that acetaldehyde itself can induce and maintain drug-seeking behavior.

In animal models, the administration of AM 281 has been found to significantly decrease acetaldehyde-seeking behavior. Specifically, during the extinction phase of an operant conditioning paradigm, where the reward is no longer provided, animals treated with AM 281 exhibited a lower number of lever presses for the acetaldehyde solution compared to the vehicle-treated group. Furthermore, AM 281 was also effective in reducing the number of lever presses during reinstatement, a model for relapse, and in decreasing the number of punished responses for acetaldehyde. These findings highlight the involvement of the CB1 receptor system in the motivational and rewarding properties of acetaldehyde.

Effect of AM 281 on Acetaldehyde-Seeking Behaviors

| Behavioral Paradigm | Effect of AM 281 Administration |

|---|---|

| Extinction (Seeking Behavior) | Decreased number of lever presses for acetaldehyde. |

| Reinstatement (Relapse Behavior) | Reduced number of lever presses for acetaldehyde. |

| Conflict (Punished Responding) | Strongly decreased punished responses for acetaldehyde. |

Attenuation of Morphine Withdrawal Syndrome Manifestations

The endocannabinoid system is known to be activated during opioid withdrawal, and research using AM 281 has shed light on its role in the cognitive deficits that accompany this state. Abrupt cessation of morphine can lead to significant cognitive impairments, including deficits in recognition memory.

Studies in mice have demonstrated that AM 281 can ameliorate these memory deficits. In an object recognition task, a model used to evaluate memory, mice experiencing morphine withdrawal showed impaired performance. However, both chronic and acute administration of AM 281 improved the recognition index, a measure of memory performance. Concurrent administration of AM 281 with morphine was found to be particularly effective in protecting against the development of memory loss associated with withdrawal. These results suggest that the activation of the cannabinoid system contributes to the cognitive deficits seen in morphine withdrawal, and that blocking CB1 receptors with AM 281 can mitigate these effects.

Effect of AM 281 on Recognition Memory During Morphine Withdrawal

| Treatment Condition | Effect on Recognition Index (RI) |

|---|---|

| Morphine Withdrawal (Vehicle) | Significant memory impairment (low or negative RI). |

| Morphine Withdrawal + Chronic AM 281 | Significant improvement in memory performance (increased RI). |

| Morphine Withdrawal + Acute AM 281 | Improvement in memory performance (increased RI). |

Blockade of Cannabinoid Agonist-Induced Physical Dependence

AM 281 has been shown to be effective in preventing the development of physical dependence on cannabinoid agonists. In a study utilizing planarians as an invertebrate model, exposure to cannabinoid agonists such as WIN 55,212-2 and JWH251 led to the development of physical dependence, which was manifested as abstinence-induced withdrawal behaviors when the animals were placed in a drug-free environment.

When AM 281 was co-administered with these cannabinoid agonists, it dose-dependently blocked the development of this physical dependence. The planarians that were pretreated with a combination of the agonist and AM 281 showed a significant reduction in withdrawal behaviors compared to those treated with the agonist alone. This demonstrates the crucial role of the CB1 receptor in the establishment of physical dependence on cannabinoid agonists and highlights the ability of AM 281 to prevent this process by blocking the receptor.

Effect of AM 281 on Cannabinoid Agonist-Induced Physical Dependence in Planarians

| Pre-treatment | Observed Withdrawal Behavior | Interpretation |

|---|---|---|

| WIN 55,212-2 or JWH251 (alone) | Significant abstinence-induced withdrawal. | Indicates the development of physical dependence. |

| WIN 55,212-2 or JWH251 + AM 281 | Dose-dependent attenuation of withdrawal behavior. | AM 281 blocks the development of physical dependence. |

Neuroprotection and Neurological Injury Models

Research utilizing AM 281 in models of neurological injury and neurotoxicity has revealed complex interactions, often demonstrating its ability to reverse or antagonize neuroprotective effects mediated by the CB1 receptor. For instance, in studies of amyloid-β (Aβ) neurotoxicity, a key factor in Alzheimer's disease, the neuroprotective effects of certain endogenous compounds are reversed by AM 281. This suggests that the observed neuroprotection is dependent on the activation of CB1 receptors.

Similarly, in models of mitochondrial dysfunction induced by toxins like 3-nitropropionic acid, the protective effects of cannabinoid agonists such as anandamide (B1667382) and WIN 55,212-2 are attenuated by AM 281. Furthermore, in the context of stroke recovery, the neuroprotective effects of treatments like pulsed electromagnetic field (PEMF) therapy have been shown to be negated by CB1 receptor antagonists, including AM 281. This indicates that the therapeutic benefits of such interventions may be mediated through the endocannabinoid system. These findings collectively establish AM 281 as a critical tool for demonstrating the CB1 receptor-dependency of various neuroprotective mechanisms.

Role of AM 281 in Neuroprotection Models

| Neurological Model | Protective Agent/Treatment | Effect of AM 281 | Conclusion |

|---|---|---|---|

| Amyloid-β Neurotoxicity | Kissorphin (KSO) peptides | Reversed the neuroprotective effects of KSO. | KSO's neuroprotection involves the activation of endocannabinoids acting on CB1 receptors. |

| Mitochondrial Dysfunction (3-NP induced) | Anandamide and WIN 55,212-2 | Attenuated the protective efficiency of these agonists. | The mitochondrial protection afforded by these cannabinoids is mediated by CB1 receptors. |

| Stroke Recovery | Pulsed Electromagnetic Field (PEMF) | Negated the protective effects of PEMF. | The neuroprotective effects of PEMF are likely facilitated by the modulation of the endocannabinoid system via CB1 receptors. |

Mitigation of Septic Encephalopathy and Neurological Dysfunction

Sepsis-associated encephalopathy (SAE) is a severe neurological complication of sepsis, manifesting as a spectrum of brain dysfunctions from delirium to coma. Preclinical research using a rat model of sepsis induced by cecal ligation and puncture (CLP) has investigated the therapeutic potential of AM 281 in this condition. In one study, the administration of AM 281 was found to prevent the development of neurological dysfunction associated with septic shock.

Rats subjected to CLP exhibited significant decreases in reflex responses, which were not observed in the septic rats treated with AM 281. Furthermore, the study reported that AM 281 administration also decreased the mortality rate associated with experimentally induced septic shock. These findings suggest that the endocannabinoid system, via the CB1 receptor, may play a role in the pathophysiology of septic encephalopathy, and that blockade of this receptor could have protective effects.

Interactive Data Table: Effect of AM 281 on Neurological Reflexes in a Sepsis Model

| Neurological Test | CLP Sepsis Group | CLP + AM 281 Group | Finding |

| Pinna Reflex | Significantly Decreased | No Change from Control | AM 281 prevented the decline. |

| Corneal Reflex | Significantly Decreased | No Change from Control | AM 281 prevented the decline. |

| Paw/Tail Flexion | Significantly Decreased | No Change from Control | AM 281 prevented the decline. |

| Righting Reflex | Significantly Decreased | No Change from Control | AM 281 prevented the decline. |

| Escape Response | Significantly Decreased | No Change from Control | AM 281 prevented the decline. |

Impact in Preclinical Models of Spinal Cord Injury

In the context of spinal cord injury (SCI), research indicates that an early increase in endogenous cannabinoids may be a natural protective response. The application of AM 281 in preclinical SCI models has been instrumental in elucidating the role of the CB1 receptor in spontaneous recovery.

A study involving a moderate-severe contusive SCI in rats found that a single injection of AM 281 shortly after the lesion impaired spontaneous motor recovery, as measured by the Basso-Beattie-Bresnahan (BBB) locomotor scale. This outcome suggests that blocking the CB1 receptor negates an endogenous neuroprotective mechanism.

Histopathological analysis revealed several detrimental effects following AM 281 administration. These included an increased edema volume at the injury site, a greater number of activated microglia/monocytes expressing MHC-II (an indicator of neuroinflammation), and a reduced presence of serotoninergic fibers in the lumbar spinal cord below the lesion.

Interactive Data Table: Histopathological Effects of AM 281 in a Spinal Cord Injury Model

| Parameter | SCI Control Group | SCI + AM 281 Group | Implication |

| Motor Recovery (BBB Score) | Spontaneous Recovery Observed | Impaired Spontaneous Recovery | CB1 blockade hinders functional recovery. |

| Edema Volume (MRI) | Standard Lesion Edema | Increased Edema Volume | CB1 may regulate post-injury fluid balance. |

| Microglia/Monocyte Activation (MHC-II) | Baseline Activation | Increased MHC-II Expression | CB1 blockade alters the inflammatory response. |

| Serotoninergic Fibers | Standard Presence | Reduced Number | CB1 signaling may be important for axonal integrity. |

Studies in Glioblastoma Cell Lines

Glioblastoma is an aggressive form of brain cancer characterized by high rates of cellular invasion and proliferation. The endocannabinoid system, particularly cannabinoid receptors, has been a focus of research for its potential role in modulating glioblastoma progression.

Modulation of Glioblastoma Cell Invasion and Proliferation via Cannabinoid Receptors

Research on human glioblastoma cell lines has demonstrated that the effects of cannabinoid receptor ligands on cell invasion are highly dependent on the specific cell line and receptor involved. In studies using the LN229 glioblastoma cell line, treatment with AM 281 alone did not produce a significant effect on cellular invasiveness when compared to a control.

However, a significant anti-invasive effect was observed when AM 281 was co-incubated with the CB1 receptor agonist ACEA. This finding suggests a complex interplay in CB1 receptor signaling that can modulate the invasive potential of these cancer cells. In the same study, AM 281 treatment did not result in alterations to cell proliferation or apoptosis in the glioblastoma cell lines tested (LN229, U-87 MG, and U-138 MG).

Receptor-Dependent Effects on Cellular Processes in Glioblastoma

The influence of cannabinoid ligands on glioblastoma is mediated through specific cannabinoid receptors. The anti-invasive effects observed in research are described as receptor-dependent, as they can be blocked by the application of respective receptor antagonists. AM 281 functions as a selective CB1 antagonist/inverse agonist.

Further investigation into the downstream cellular signaling pathways revealed that treatment with AM 281 did not lead to the activation of the Akt signaling pathway in three different glioblastoma cell lines. The study concluded that cannabinoids can influence glioblastoma cell invasion in a receptor- and cell-type-specific manner that appears to be independent of proliferation, apoptosis, and the Akt pathway. Another study noted that the anti-proliferative effects of THC on certain primary glioblastoma cells were not prevented by AM 281, indicating that some cannabinoid effects may occur through CB1-independent mechanisms.

Physiological and Pathophysiological Roles Investigated with Am 281

Cardiovascular System and Hemodynamics

The cardiovascular system and its hemodynamic regulation are significantly influenced by the endocannabinoid system. Studies employing AM 281 have explored this relationship, particularly in the context of septic shock.

Prevention of Hemodynamic Changes in Septic Shock Models

Experimental studies in animal models of septic shock have demonstrated the ability of AM 281 to prevent associated hemodynamic alterations. Administration of AM 281 has been shown to prevent the hemodynamic changes occurring in association with experimentally induced septic shock in rats. nih.govnih.govresearchgate.netgunma-u.ac.jp In models utilizing cecal ligation and puncture (CLP) to induce septic shock, AM 281 administration prevented the development of hemodynamic changes. nih.gov Similarly, in models involving intravenous administration of lipopolysaccharide (LPS), AM 281 prevented the induced hemodynamic changes. nih.gov These findings suggest a role for CB1 receptor activation in the detrimental hemodynamic effects observed during septic shock.

Effects on Internal Carotid Artery Blood Flow during Sepsis

Beyond systemic hemodynamics, the effects of AM 281 on regional blood flow during sepsis have also been investigated. Studies in rats with experimentally induced septic shock have shown that administration of AM 281 could prevent changes in internal carotid artery blood flow. nih.govresearchgate.netgunma-u.ac.jp In septic rats not treated with AM 281, internal carotid artery blood flow decreased at 2 and 3 hours after LPS administration compared to baseline values. nih.gov In contrast, in the groups treated with AM 281, internal carotid artery blood flow remained relatively constant compared to baseline values. nih.gov

| Group | Baseline Blood Flow (ml/min) | Blood Flow at 2 hours (ml/min) | Blood Flow at 3 hours (ml/min) |

| Control | 12.7 (SD 0.9) | 12.7 (SD 0.9) | 12.7 (SD 0.4) |

| LPS i.v. | Baseline | 8.7 (1.4) (P<0.05 vs control) | 7.7 (1.3) (P<0.05 vs control) |

| LPS i.v. + AM 281 | Baseline | 11.5 (0.9) | 11.6 (1.0) |

Data derived from a study on the effects of AM 281 in septic shock in rats. nih.gov

Inflammation and Immune Response

The endocannabinoid system is recognized for its role in modulating inflammatory and immune processes. AM 281 has been employed to investigate the specific contribution of CB1 receptors in these contexts, particularly in sepsis and general inflammatory conditions.

Role in Sepsis Pathogenesis and Endocannabinoid System Activation

The endocannabinoid system is activated during sepsis, with elevated levels of endocannabinoids such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) observed in septic shock. jpp.krakow.plmdpi.comsrce.hr These endocannabinoids, particularly AEA, are considered mediators of endotoxin-induced hypotension via activation of vascular CB1 receptors. mdpi.com The increase in endocannabinoid levels and subsequent activation of CB1 receptors contribute to the pathogenesis of sepsis, including the observed hemodynamic dysfunction. jpp.krakow.plmdpi.com Preventing the upregulation of plasma AEA or 2-AG by administering a CB1 inverse agonist like AM 281 has shown beneficial effects in experimental animals, including improved mortality associated with septic shock. jpp.krakow.plmdpi.com This highlights the involvement of the endocannabinoid system, mediated through CB1 receptors, in the detrimental cascade of events during sepsis.

Modulation of Inflammatory Processes through CB1 Receptor Activity

AM 281, as a CB1 receptor antagonist, has been utilized to explore the modulation of inflammatory processes mediated by these receptors. Studies have indicated that CB1 receptors are involved in inflammatory hypersensitivity. nih.gov Furthermore, AM 281 has been shown to suppress the production of inflammatory cytokines. In cultured human macrophages stimulated with LPS, AM 281 (at 1.0 μmol/L) reduced the production of inflammatory cytokines such as IL-1β. ahajournals.org This reduction was comparable to that observed with other CB1 receptor antagonists like rimonabant (B1662492) and AM251. ahajournals.org In a murine nephropathy model induced by cisplatin, pharmacological inhibition of CB1 receptors with AM 281 attenuated inflammation, as indicated by reduced leukocyte infiltration and decreased mRNA expression of TNF-α and IL-1β in the kidneys. nih.gov These findings suggest that CB1 receptor activation can promote inflammation, and its blockade by compounds like AM 281 can exert anti-inflammatory effects.

| Inflammatory Marker | Effect of AM 281 (1.0 μmol/L) on LPS-stimulated Human Macrophages |

| IL-1β | Reduced production (-23.3 ± 6.8%) ahajournals.org |

Data showing the effect of AM 281 on IL-1β production in cultured human macrophages. ahajournals.org

Metabolic Regulation and Energy Homeostasis

The endocannabinoid system, particularly through CB1 receptors, plays a role in regulating metabolism and maintaining energy homeostasis. mdpi.com This includes influencing appetite and stimulating feeding behavior. mdpi.com Research involving CB1 blockade has provided insights into this regulatory function. Blockade of CB1 receptors has been shown to lead to decreased food intake in animal models with defective leptin signaling, strongly suggesting an endogenous role for the endocannabinoid system in the hypothalamic regulation of energy homeostasis. While direct studies specifically detailing AM 281's comprehensive effects on metabolic regulation and energy homeostasis are less extensively documented in the provided sources compared to its roles in sepsis and inflammation, its function as a CB1 antagonist positions it as a tool relevant to investigating these pathways. The observed effects of CB1 blockade on food intake and energy balance in research using similar compounds or genetic models underscore the potential relevance of AM 281 in this area of research.

Indirect Implications in Metabolic Control via CB1 Receptor Antagonism

The endocannabinoid system, including the CB1 receptor, plays a significant role in regulating energy homeostasis and metabolic function mpg.demdpi.commdpi.com. An overactive endocannabinoid system is often observed in conditions like obesity and type 2 diabetes mdpi.commdpi.comjci.org. Consequently, targeting the CB1 receptor has been explored as a potential therapeutic strategy for metabolic disorders mdpi.commdpi.com.

Studies using CB1 antagonists like AM 281 have provided insights into the indirect implications of CB1 receptor antagonism in metabolic control. Research indicates that blocking peripheral CB1 receptors can improve insulin (B600854) sensitivity and glucose metabolism mdpi.com. Activation of hepatic CB1 receptors is associated with increased energy intake and storage, impaired glucose and lipid metabolism, and enhanced oxidative stress and inflammatory responses mdpi.com. Blocking peripheral CB1 receptors has been shown to reduce hepatic steatosis and body weight in obese mice mdpi.com.

In human adipose tissue, the CNR1 gene, which encodes the CB1 receptor, is upregulated in states of type 2 diabetes and insulin resistance nih.gov. Furthermore, CNR1 expression correlates with markers of insulin resistance nih.gov. In vitro studies using human subcutaneous adipose tissue have demonstrated that the synthetic glucocorticoid dexamethasone (B1670325) increases CNR1 expression significantly nih.gov. Co-incubation with the CB1 antagonist AM 281 prevented the stimulatory effect of dexamethasone on lipolysis in this tissue, although it had no effect on glucose uptake nih.gov.

Research in rat models of type 2 diabetes has also investigated the role of CB1 receptors in vascular function, which is often impaired in metabolic diseases. Pre-incubation of rat aortic rings with a CB1 agonist resulted in vasorelaxation, an effect that was completely blocked by the CB1 antagonist AM 281, suggesting a role for CB1 activation in regulating vascular tone mdpi.comsemanticscholar.org. This indicates a potential dual role for CB1 in both glucose regulation and vaso-responsiveness mdpi.comsemanticscholar.org.

Studies in macrophages from a mouse model of atherosclerosis, a condition linked to metabolic dysfunction, have shown that CB1 antagonism with AM 281 can inhibit macrophage proliferation and suppress the induction of pro-inflammatory cytokine mRNA expression by LPS biorxiv.org. This suggests a role for CB1 signaling in immunometabolic reprogramming within macrophages biorxiv.org.

Further studies in rats have explored the effect of intracerebroventricular administration of AM 281 on food intake. While a CB2 antagonist failed to block deprivation-induced intake, the CB1 antagonist AM 281 significantly blocked intake at certain doses researchgate.net. This aligns with the understanding that the endocannabinoid system, particularly CB1 receptor signaling in the hypothalamus, is sensitive to feeding state and involved in regulating appetite mpg.deresearchgate.net.

The use of AM 281 has also contributed to understanding the role of CB1 receptors in specific tissues involved in metabolism. For example, in rat parotid glands, the endogenous cannabinoid anandamide induced changes in cAMP accumulation, amylase release, and Na+-K+-ATPase activity, and these effects were blocked by AM 281, supporting the presence and function of CB1 receptors in regulating salivary gland function nih.gov.

The collective findings from studies utilizing AM 281 highlight the involvement of CB1 receptors in various aspects of metabolic control, including glucose and lipid metabolism, insulin sensitivity, vascular function, inflammatory responses in metabolic contexts, and appetite regulation. The ability of AM 281 to antagonize CB1 receptors has been a valuable tool in elucidating these indirect implications.

Data Table: Effects of AM 281 in Select Metabolic Contexts

| Study Context | Model System | Key Finding Related to AM 281 and Metabolism | Citation |

| Glucocorticoid-regulated lipolysis | Human subcutaneous adipose tissue (in vitro) | Prevented dexamethasone-induced increase in lipolysis. nih.gov | nih.gov |

| Vascular tone regulation in diabetes | Rat aortic rings | Blocked CB1 agonist-induced vasorelaxation. mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |

| Macrophage proliferation and inflammation | Macrophages from atherosclerotic mice (in vitro) | Inhibited proliferation and suppressed pro-inflammatory cytokine induction. biorxiv.org | biorxiv.org |

| Deprivation-induced food intake | Lewis rats (intracerebroventricular administration) | Significantly blocked food intake at certain doses. researchgate.net | researchgate.net |

| Salivary gland function (cAMP, amylase, Na-K-ATPase) | Rat parotid glands | Blocked anandamide-induced changes in cAMP accumulation, amylase release, and Na+-K+-ATPase activity. nih.gov | nih.gov |

Methodological and Analytical Approaches Utilizing Am 281

In Vitro and In Vivo Radioligand Binding Assays

Radioligand binding assays are a fundamental technique in pharmacology, allowing for the quantification of receptor characteristics. AM 281, when labeled with a radioactive isotope, becomes a powerful probe in these assays to explore the cannabinoid system.

Characterization of Receptor Affinity and Selectivity

AM 281 exhibits a high affinity and selectivity for the cannabinoid receptor type 1 (CB1). In vitro binding assays using membrane preparations from rat forebrain (rich in CB1 receptors) and mouse spleen (containing CB2 receptors) have been instrumental in characterizing these properties. Competitive binding experiments have demonstrated that AM 281 binds to CB1 receptors with a high affinity, as indicated by its low Ki value. In contrast, its affinity for CB2 receptors is significantly lower, showcasing its selectivity.

Specifically, the Ki values for AM 281 have been reported to be 12 nM for CB1 receptors and 4200 nM for CB2 receptors. This approximately 350-fold selectivity makes AM 281 a highly specific tool for targeting CB1 receptors. This level of selectivity is crucial for studies aiming to distinguish the physiological and pathological roles of CB1 receptors from those of CB2 receptors.

| Receptor | Ki Value (nM) | Selectivity (fold) |

|---|---|---|

| CB1 | 12 | ~350 |

| CB2 | 4200 |

Determination of In Vivo Receptor Occupancy

Understanding the relationship between the administered dose of a compound and its engagement with the target receptor in a living organism is crucial for interpreting its pharmacological effects. In vivo receptor occupancy studies with AM 281 have provided valuable insights in this regard. By administering unlabeled AM 281 and subsequently measuring the displacement of a radiolabeled ligand, researchers can determine the degree of CB1 receptor occupancy at different doses.

One study examined the ability of intravenous doses of AM 281 to inhibit the in vivo binding of [¹³¹I]AM 281 in the brain. The IC₅₀ value, which represents the concentration of AM 281 required to displace 50% of the radiolabeled ligand, was found to be 0.45 mg/kg. This data is vital for correlating specific behavioral or physiological effects of AM 281 with the extent of CB1 receptor engagement. For instance, a 0.3 mg/kg intravenous dose of AM 281 was shown to antagonize the sedative effects of a cannabinoid receptor agonist, WIN 55,212-2, and when administered alone, it increased locomotor activity. These behavioral effects are directly linked to the occupancy of CB1 receptors by AM 281.

Use as a Radioligand for Imaging Brain Cannabinoid Receptors

The development of radiolabeled versions of AM 281, such as [¹²³I]AM 281 and [¹²⁴I]AM 281, has enabled the non-invasive imaging of CB1 receptors in the living brain using single photon emission computed tomography (SPECT) and positron emission tomography (PET), respectively. These imaging techniques provide a spatial map of receptor distribution and density, which can be invaluable for studying the role of the endocannabinoid system in various neurological and psychiatric conditions.

PET studies using [¹²⁴I]AM 281 have successfully visualized areas with high CB1 receptor binding in the human brain. The highest receptor binding has been observed in the striatum and pallidum, with moderately high binding in the frontal cortex, temporal cortex, and cerebellum. Similarly, [¹²³I]AM 281 has been employed in SPECT imaging to assess specific binding to CB1 receptors in patients with Tourette syndrome. While these imaging studies have demonstrated the feasibility of using radiolabeled AM 281, factors such as limited image contrast and radiation exposure are important considerations.

| Radioligand | Imaging Technique | Key Findings | Reference |

|---|---|---|---|

| [¹²⁴I]AM 281 | PET | Revealed high CB1 receptor binding in the striatum, pallidum, frontal cortex, temporal cortex, and cerebellum. | |

| [¹²³I]AM 281 | SPECT | Demonstrated specific binding to CB1 receptors in patients with Tourette syndrome. |

Cellular Signaling Pathway Analysis

As a CB1 receptor antagonist/inverse agonist, AM 281 is a valuable tool for dissecting the cellular signaling pathways mediated by this G-protein coupled receptor (GPCR). Its ability to block or modulate the constitutive activity of CB1 receptors allows for a detailed examination of the downstream signaling cascades.

Assessment of G-protein Activation and Downstream Effectors

CB1 receptors primarily couple to inhibitory G-proteins (Gi/o). Upon activation by an agonist, these receptors inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase and modulate various ion channels. As an antagonist, AM 281 can block the effects of cannabinoid agonists on these pathways. Furthermore, as an inverse agonist, it can reduce the basal or constitutive activity of the CB1 receptor, leading to effects opposite to those of an agonist.

The action of AM 281 as a CB1 receptor antagonist has been demonstrated in functional assays, such as the inhibition of the response of guinea-pig small intestine preparations to a cannabinoid receptor agonist. By blocking the agonist-induced activation of G-proteins, AM 281 prevents the subsequent signaling events, providing a clear method to assess the involvement of CB1 receptors in a particular physiological response. The study of downstream effectors, such as specific ion channels or other signaling proteins, can be facilitated by using AM 281 to confirm that their modulation is indeed mediated by CB1 receptor activation.

Measurement of Adenylyl Cyclase Activity Modulation

A key downstream effector of CB1 receptor activation is adenylyl cyclase. The Gi/o proteins coupled to CB1 receptors inhibit the activity of this enzyme, leading to a decrease in intracellular cAMP levels. By acting as an antagonist, AM 281 can prevent this inhibition caused by cannabinoid agonists.

In its role as an inverse agonist, AM 281 can increase adenylyl cyclase activity above its basal level in systems where there is constitutive CB1 receptor activity. This effect is a direct consequence of AM 281 reducing the tonic, agonist-independent inhibition of adenylyl cyclase by CB1 receptors. Therefore, measuring changes in cAMP levels or adenylyl cyclase activity in the presence of AM 281 provides a quantitative assessment of its antagonistic and inverse agonistic properties at the CB1 receptor and clarifies the role of this signaling pathway in cellular function.

Preclinical Behavioral Paradigms

Behavioral paradigms in animal models are crucial for understanding the functional consequences of manipulating specific neurotransmitter systems. In the study of AM 281, these paradigms have been instrumental in characterizing its effects on memory, motor function, and addiction-related behaviors.

The object recognition task is a widely used behavioral assay to assess cognitive functions, particularly recognition memory, in rodents. This task leverages the innate tendency of rodents to explore novel objects more than familiar ones.

In a key study, the influence of AM 281 on recognition memory in rats was evaluated. The compound was administered intraperitoneally at various doses to investigate its effects on both the acquisition and consolidation phases of memory. For the acquisition phase, AM 281 was given 15 minutes before the initial learning trial (T1). To assess its impact on memory consolidation, the compound was administered immediately after the T1 trial. The results indicated a significant facilitatory effect of AM 281 on recognition memory. Specifically, doses of 0.1, 0.5, and 1.0 mg/kg significantly improved the acquisition of information, while doses of 0.1 and 0.5 mg/kg significantly enhanced the consolidation process. Notably, these effects on memory appeared to be specific, as the compound did not alter the animals' psychomotor activity or anxiety levels in open-field and elevated plus maze tests, respectively.

Another investigation utilized the object recognition task to assess the effects of AM 281 on memory performance during spontaneous morphine withdrawal in mice. In this context, both acute and chronic administration of AM 281 were found to shorten the exploration time and improve memory performance. For instance, chronic administration of AM 281 at a dose of 2.5 mg/kg and a single acute dose of 5 mg/kg were shown to improve the recognition index in morphine-dependent mice.

Table 1: Effect of AM 281 on Recognition Memory in Rats

| Dosage (mg/kg) | Effect on Memory Acquisition | Effect on Memory Consolidation |

|---|---|---|

| 0.1 | Significant Improvement | Significant Facilitation |

| 0.5 | Significant Improvement | Significant Facilitation |

| 1.0 | Significant Improvement | Not Reported |

| 2.0 | No Significant Effect | Not Reported |

The assessment of locomotor activity is a fundamental method for characterizing the behavioral effects of a compound, including potential sedative or stimulant properties. This is often measured by tracking the movement of an animal in a controlled environment, such as an open field with photocell beams.

Research into the effects of AM 281 has demonstrated its ability to modulate locomotor activity. When administered alone to rats at a dose of 0.3 mg/kg intravenously, AM 281 was observed to approximately double the locomotor activity, as measured by the rate of beam crossings, between 60 and 120 minutes post-injection. This suggests a stimulant effect and points to an endogenous cannabinoid tone that may moderate exploratory locomotor activity.

Furthermore, AM 281 has been shown to counteract the sedative effects of cannabinoid receptor agonists. For example, the administration of the cannabinoid agonist WIN 55,212-2 (1 mg/kg, i.v.) significantly reduced locomotor activity. However, when co-injected with AM 281 (0.3 mg/kg, i.v.), the rate of beam crossings was restored to levels seen with a vehicle injection. In a separate study focused on memory, it was noted that AM 281 did not affect locomotor and exploratory activity, indicating that its memory-enhancing effects were not a byproduct of generalized increases in activity.

Table 2: Effect of AM 281 on Locomotor Activity in Rats

| Treatment | Observed Effect on Locomotor Activity (Beam Crossings) |

|---|---|

| AM 281 (0.3 mg/kg, i.v.) alone | Approximately doubled between 60-120 min |

| WIN 55,212-2 (1 mg/kg, i.v.) alone | Significant reduction |

| AM 281 (0.3 mg/kg, i.v.) + WIN 55,212-2 (1 mg/kg, i.v.) | Restored to vehicle levels |

Operant conditioning paradigms are essential tools in addiction research to evaluate the rewarding and reinforcing properties of chemical substances, which are indicators of their abuse potential. These paradigms include self-administration (SA) and conditioned place preference (CPP) tests.

The abuse potential of AM 281 was investigated using both CPP and SA models in Sprague-Dawley rats. In drug-naïve rats, AM 281, at any of the tested doses, did not induce CPP or SA, suggesting that the compound itself has minimal to no inherent rewarding or reinforcing properties. The doses tested were 0.1, 0.5, or 2.5 mg/kg for CPP and 0.005, 0.025, or 0.1 mg/kg/infusion for SA.

Interestingly, when rats were pretreated with AM 281 for 14 days, a significant conditioned place preference was observed at a dose of 0.5 mg/kg, although no self-administration was seen. This finding suggests that while AM 281 may not be rewarding upon initial exposure, repeated exposure could lead to alterations in neuronal functions that might contribute to a potential for abuse.

Table 3: Abuse Potential of AM 281 in Operant Conditioning Paradigms

| Condition | Paradigm | Dosage | Result |

|---|---|---|---|

| Drug-Naïve Rats | Conditioned Place Preference (CPP) | 0.1, 0.5, 2.5 mg/kg | No CPP induced |

| Drug-Naïve Rats | Self-Administration (SA) | 0.005, 0.025, 0.1 mg/kg/infusion | No SA induced |

| 14-Day Pretreated Rats | Conditioned Place Preference (CPP) | 0.5 mg/kg | Significant CPP observed |

| 14-Day Pretreated Rats | Self-Administration (SA) | Not Reported | No SA observed |

Ex Vivo Brain Slice Preparations

Ex vivo brain slice preparations offer a valuable intermediate between in vitro cell cultures and in vivo animal models. This technique allows for the study of neuronal circuits and neurotransmitter release in a more physiologically relevant context than isolated cells, while still permitting a high degree of experimental control.

The modulation of neurotransmitter release is a key aspect of understanding a compound's mechanism of action within the central nervous system. The release of acetylcholine (B1216132), a neurotransmitter crucial for cognitive processes, has been studied in hippocampal slices.

In one study, the effect of AM 281 on the electrically-evoked release of acetylcholine from superfused rat hippocampal slices was investigated. The findings demonstrated that AM 281 robustly potentiated this release. This potentiation is indicative of AM 281 acting as either a cannabinoid receptor antagonist or an inverse agonist. Furthermore, AM 281 was shown to prevent the inhibition of acetylcholine release caused by the cannabimimetic drug WIN 55,212-2. An interesting observation from this research was that despite having a lower affinity in hippocampal membrane binding experiments compared to another cannabinoid receptor antagonist, SR 141716A, AM 281 exhibited slightly greater potency in the hippocampal slice experiments. This was hypothesized to be due to reduced absorption of the compound to the slice membranes and the experimental apparatus. Another study also referenced that AM 281 could increase the release of acetylcholine in hippocampus slices.

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful computational techniques used to study the interactions between molecules at an atomic level. These in silico approaches provide insights into the binding of ligands to their receptors and can help to elucidate the molecular mechanisms of drug action.

In the context of AM 281, molecular dynamics simulations have been used to analyze its interaction with the cannabinoid receptor 1 (CB1). These computational studies have classified AM 281 as an inverse agonist. In these simulations, AM 281 is docked into the binding site of the CB1 receptor model. The analysis of these docked poses helps to understand the specific interactions, such as hydrophobic interactions and hydrogen bonds, that govern the binding of AM 281 to the receptor. This information is crucial for understanding its antagonistic/inverse agonistic properties and for the rational design of new compounds with specific activities at the CB1 receptor.

Insights into Ligand-Receptor Binding and Conformational Changes

The utility of AM 281 as a pharmacological tool is rooted in its specific binding characteristics and its ability to influence the conformational state of the cannabinoid receptor type 1 (CB1). As a diarylpyrazole analog of SR141716A, AM 281 has been instrumental in elucidating the dynamics of ligand-receptor interactions.

Ligand-Receptor Binding Profile

AM 281 is distinguished by its high affinity and remarkable selectivity for the CB1 receptor over the cannabinoid receptor type 2 (CB2). In vitro competitive binding assays using rat forebrain membrane preparations have determined its inhibitor constant (Kᵢ) for the CB1 receptor to be approximately 12 nM. In stark contrast, its affinity for the CB2 receptor, measured in mouse spleen membrane preparations, is significantly lower, with a Kᵢ value of 4200 nM. This translates to a 350-fold selectivity for the CB1 receptor, establishing AM 281 as a highly specific tool for investigating CB1-mediated processes.

| Receptor | Tissue Source | Inhibitor Constant (Kᵢ) |

|---|---|---|

| CB1 | Rat Forebrain Membranes | 12 nM |

| CB2 | Mouse Spleen Membranes | 4200 nM |

Receptor Conformational State and Inverse Agonism

Beyond simple binding, AM 281 provides crucial insights into the conformational dynamics of the CB1 receptor. It functions not only as a competitive antagonist but also as an inverse agonist.

As a competitive antagonist, AM 281 effectively blocks the binding site of the CB1 receptor, thereby preventing agonists from binding and inducing a cellular response. This has been demonstrated in functional assays where AM 281 produced a significant parallel rightward shift (dextral shift) in the concentration-response curve of the cannabinoid agonist WIN 55,212-2, without altering the maximum response, which is characteristic of competitive antagonism.

The concept of inverse agonism is central to understanding how AM 281 influences receptor conformation. G protein-coupled receptors (GPCRs), such as the CB1 receptor, can exist in an equilibrium between an inactive conformational state (R) and a spontaneously active conformational state (R). Even in the absence of an agonist, a fraction of receptors can be in the active R state, leading to a basal level of signaling, known as constitutive activity.

Inverse agonists are ligands that preferentially bind to and stabilize the inactive conformational state (R) of the receptor. By binding to this inactive state, AM 281 shifts the conformational equilibrium away from the active (R*) state, thereby reducing the receptor's constitutive activity below its basal level. This ability to suppress spontaneous receptor signaling confirms that AM 281 is an inverse agonist and demonstrates its utility in stabilizing a specific, inactive receptor conformation. The use of compounds like AM 281 has been fundamental to appreciating that GPCRs are not simple on-off switches but are dynamic structures whose conformational equilibrium can be modulated by different classes of ligands.

Future Directions and Research Gaps for Am 281 Studies

Further Elucidation of Inverse Agonist Mechanisms and Physiological Consequences

A significant research gap lies in fully understanding the precise mechanisms by which CB1 inverse agonists, such as AM 281, exert their effects, particularly their inverse agonism compared to neutral antagonism. While it is known that inverse agonists reduce the constitutive activity of the receptor, the downstream signaling pathways and physiological consequences specifically attributable to this inverse agonism, as opposed to simply blocking endogenous endocannabinoid signaling, require further detailed investigation. news-medical.netresearchgate.netphysiology.org Studies comparing the effects of AM 281 with neutral CB1 antagonists are crucial to dissect these distinct mechanisms and their impact on various physiological processes. physiology.orgnih.gov The concept of "endocannabinoid tone," which may vary in different tissues and under pathological conditions, is also relevant here, as inverse agonists would have a more pronounced effect in systems with higher constitutive activity. mdpi.com

Detailed Investigation of Brain Region-Specific Effects and Receptor Occupancy

Although AM 281 has been used in research, a more detailed understanding of its effects on specific brain regions and the correlation with CB1 receptor occupancy in those areas is needed. acs.orgnih.govpnas.org While some studies have examined brain uptake and binding, a comprehensive mapping of AM 281's engagement with CB1 receptors across different brain structures and its functional consequences in each region would provide valuable insights into its central effects. pnas.orgresearchgate.net This is particularly important given the diverse distribution of CB1 receptors in the brain and their involvement in various functions, including mood, cognition, and reward pathways. nih.govresearchgate.net Advanced imaging techniques could play a significant role in this area. pnas.org

Identification of Novel Therapeutic Applications beyond Current Research